N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a cyclohexyl group at the 4-position and a methyloxazole moiety at the para-position of the benzenesulfonamide core. The compound’s structure combines hydrophobic (cyclohexyl) and heteroaromatic (thiazole, oxazole) elements, which are critical for modulating physicochemical properties such as solubility, bioavailability, and target binding affinity.
Propriétés
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-22-18(12-26-14)16-7-9-17(10-8-16)28(24,25)21-11-20-23-19(13-27-20)15-5-3-2-4-6-15/h7-10,12-13,15,21H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWLVRNTJNLNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=CS3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations :
- Hydrophobicity : The cyclohexyl group in the target compound enhances lipophilicity compared to aryl-substituted analogs (e.g., 4-chlorophenyl in or triazolo-pyridine in ). This may improve membrane permeability but reduce aqueous solubility.
- Tautomerism : Unlike triazole-thione analogs (), the target compound’s thiazole ring lacks tautomeric flexibility, which could simplify its spectral characterization .
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of νC=O bands in triazole derivatives () contrasts with the target compound’s sulfonamide νS=O (~1350 cm⁻¹, typical for sulfonamides) and oxazole νC=N (~1650 cm⁻¹) .
- Solubility : The cyclohexyl group likely reduces solubility compared to polar substituents like trifluoromethyl () or sulfamoyl ().
Research Findings and Limitations
While the target compound’s exact biological data are unavailable, insights from analogs suggest:
- Potential Targets: Sulfonamides with heterocycles often inhibit carbonic anhydrase or tyrosine kinases. The methyloxazole moiety () may enhance binding to ATP pockets .
- Synthetic Challenges : The cyclohexyl-thiazole linkage may require Friedel-Crafts or Suzuki coupling (cf. ), but steric hindrance could reduce yields .
Q & A
Q. How do substituent modifications (e.g., cyclohexyl vs. phenyl groups) impact metabolic stability in vitro?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate t1/2 values; bulky cyclohexyl groups reduce CYP450-mediated oxidation .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity for similar sulfonamides, while others show negligible effects?
- Methodological Insights :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and endpoint measurements (MTT vs. apoptosis markers) .
- Solubility Limits : Low aqueous solubility (logP >3) may reduce bioavailability in vitro. Use co-solvents (DMSO ≤0.1%) to mitigate .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
